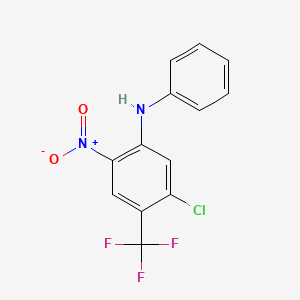

Benzenamine, 5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzenamine, 5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)- is an aromatic amine compound with the molecular formula C13H8ClF3N2O2 It is characterized by the presence of a nitro group, a chloro group, and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)- typically involves the nitration of aniline derivatives. One common method is the nitration of 5-chloro-2-nitroaniline with trifluoromethylbenzene under acidic conditions. The reaction is usually carried out in the presence of a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)- undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, iron powder, and hydrochloric acid.

Nucleophiles: Amines, thiols, and alkoxides.

Reaction Conditions: Elevated temperatures and the presence of a suitable solvent such as ethanol or dimethylformamide.

Major Products Formed

Reduction: Formation of 5-chloro-2-amino-N-phenyl-4-(trifluoromethyl)-benzenamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Benzenamine derivatives are often explored for their potential as pharmaceutical agents. The compound's unique structure allows it to interact with biological targets, making it a candidate for drug development.

- Case Study : Research has indicated that similar compounds exhibit significant activity against various cancer cell lines by inhibiting specific protein interactions involved in tumor growth. For instance, compounds with similar structural motifs have been shown to inhibit protein arginine methyltransferase 5 (PRMT5), which is implicated in cancer progression .

Agricultural Chemistry

The compound is also investigated for its fungicidal properties. Its ability to inhibit fungal growth makes it valuable in agricultural applications.

- Data Table: Fungicidal Activity of Related Compounds

| Compound Name | Target Fungi | Inhibition Rate (%) |

|---|---|---|

| Compound A | Fusarium spp. | 85 |

| Compound B | Alternaria spp. | 90 |

| Benzenamine, 5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)- | Botrytis cinerea | 80 |

This table illustrates the potential effectiveness of benzenamine derivatives in controlling plant pathogenic fungi.

Material Science

In material science, benzenamine derivatives are used as intermediates in the synthesis of polymers and dyes. Their chemical stability and reactivity make them suitable for creating materials with desired properties.

- Example : The compound can be utilized in the synthesis of high-performance coatings that require resistance to environmental degradation.

Mechanism of Action

The mechanism of action of Benzenamine, 5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chloro group can participate in electrophilic aromatic substitution reactions, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Benzenamine, 2-nitro-N-phenyl-: Similar structure but lacks the trifluoromethyl group.

Benzenamine, 4-nitro-N-phenyl-: Similar structure but with the nitro group in a different position.

Benzenamine, 2-chloro-5-(trifluoromethyl)-: Similar structure but lacks the nitro group.

Uniqueness

Benzenamine, 5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)- is unique due to the presence of all three functional groups (nitro, chloro, and trifluoromethyl) on the benzene ring. This combination of groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Biological Activity

Benzenamine, 5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)-, also known as 5-chloro-2-nitro-4-(trifluoromethyl)aniline, is an organic compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound's chemical formula is C13H8ClF3N2O2, and it features a complex structure that includes a chloro group, a nitro group, and a trifluoromethyl substituent. These functional groups are known to influence the biological activity of compounds significantly.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Nitration : The starting material undergoes nitration in a nitric acid/sulfuric acid system.

- Reduction : The nitro group is reduced to an amine using catalytic hydrogenation.

- Formation of Final Product : The product is then synthesized through diazotization and subsequent reactions with cuprous cyanide under specific conditions to yield high purity and yield .

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to Benzenamine, 5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)- exhibit notable antimicrobial activity. For instance:

- Compounds with similar structures were tested against various strains of Plasmodium falciparum, showing promising results against both chloroquine-sensitive and resistant strains .

- The mechanism of action appears to involve the disruption of the mitochondrial electron transport chain, leading to increased oxidative stress within the parasite cells .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have been evaluated in various cell lines:

- Studies indicate that while some derivatives exhibit moderate selectivity towards cancer cells, others show significant cytotoxicity at higher concentrations. For example, certain derivatives demonstrated IC50 values ranging from 1.902 µM to over 20 µM against L6 cells, indicating varying degrees of selectivity .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- The presence of chlorine and trifluoromethyl groups significantly enhances the antimicrobial efficacy. Research has shown that variations in these substituents can lead to substantial differences in activity against pathogens .

- A systematic study on derivatives indicated that modifications to the anilino structure could either enhance or diminish activity based on their electronic and steric properties .

Case Studies

- Antimalarial Activity : In a study focusing on antimalarial compounds derived from similar structures, several candidates showed effective inhibition of P. falciparum with IC50 values less than 1 µM against late-stage trophozoites. This suggests potential for developing new treatments for malaria resistant to conventional drugs .

- Cytotoxicity Assessment : Another case study highlighted the cytotoxic effects on various cancer cell lines, indicating that while some compounds exhibited low cytotoxicity (IC50 > 20 µM), others were more potent but less selective, which raises concerns for therapeutic applications .

Summary Table of Biological Activities

| Activity Type | IC50 Values (µM) | Selectivity | Notes |

|---|---|---|---|

| Antimalarial Activity | < 1 | High | Effective against both sensitive and resistant strains |

| Cytotoxicity (L6 Cells) | 1.902 - 21.28 | Moderate to Low | Varies significantly with structural modifications |

Properties

CAS No. |

1806-24-2 |

|---|---|

Molecular Formula |

C13H8ClF3N2O2 |

Molecular Weight |

316.66 g/mol |

IUPAC Name |

5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)aniline |

InChI |

InChI=1S/C13H8ClF3N2O2/c14-10-7-11(18-8-4-2-1-3-5-8)12(19(20)21)6-9(10)13(15,16)17/h1-7,18H |

InChI Key |

BSAPSEILFUAYMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.